3-Bromo-1-chloro-5,5-dimethylhydantoin

Description

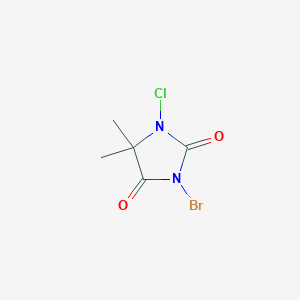

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDTUFVDILINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029162 | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [HSDB] | |

| Record name | 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in benzene, methylene dichloride, chloroform | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000066 [mmHg] | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Free-flowing white powder | |

CAS No. |

126-06-7 | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740897W0QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-165 °C | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Production Methodologies of 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Established Synthetic Routes and Reaction Pathways

The primary and most established method for synthesizing BCDMH begins with the precursor 5,5-dimethylhydantoin (B190458). nih.govirobiocide.com The synthesis involves a two-step halogenation process.

The general reaction pathway is as follows:

Bromination: The first step is the bromination of 5,5-dimethylhydantoin. This is typically achieved by reacting it with a bromine source in a basic medium. reddit.com The base, such as sodium hydroxide or sodium carbonate, facilitates the deprotonation of one of the nitrogen atoms on the hydantoin (B18101) ring, making it more nucleophilic and susceptible to attack by the electrophilic bromine. reddit.com

Chlorination: Following bromination, the resulting intermediate, 1-bromo-5,5-dimethylhydantoin, is then chlorinated. nih.gov This step introduces a chlorine atom onto the second nitrogen of the hydantoin ring, yielding the final BCDMH product. nih.gov

The reaction sequence is crucial; the compound is prepared by first brominating and then chlorinating the 5,5-dimethylhydantoin starting material. nih.govwikipedia.org The raw materials for this process generally include 5,5-dimethylhydantoin, a bromine source (like liquid bromine or sodium bromide), liquid chlorine, and a caustic soda like sodium hydroxide. google.com The final product is typically a white or off-white crystalline powder. google.comirobiocide.comwikipedia.org

The pKa values of the two nitrogen atoms in the 5,5-dimethylhydantoin ring are different, which influences the reaction sequence. One nitrogen, situated between two carbonyl groups, is more acidic (pKa ≈ 9), while the other is less acidic (pKa ≈ 14). reddit.com The synthesis strategy leverages this difference in acidity to control the halogenation steps. reddit.com

Innovations in 3-Bromo-1-chloro-5,5-dimethylhydantoin Manufacturing Processes

Innovations in BCDMH manufacturing have focused on improving product purity, physical characteristics, and process efficiency. One patented method details a process specifically designed to produce high-purity BCDMH suitable for use as a chemical intermediate. google.com This process involves reacting 5,5-dimethylhydantoin with caustic soda, liquid bromine, and chlorine to obtain a reaction material. google.com This material then undergoes a series of purification steps, including centrifugal spin-drying, washing, and recrystallization from acetone (B3395972), to yield a high-purity product. google.com

Another area of innovation has been in the physical form of the final product. While traditionally produced as a powder, processes have been developed to create larger, more durable forms like granules, tablets, or briquettes. google.com These compacted forms are often required for specific applications, such as in water treatment feeders. google.com Some patented approaches describe the formation of N,N′-bromochloro-5,5-dimethylhydantoin products comprised of large particles by conducting the halogenation in the presence of a halogenated alicyclic organic compound. google.com

Furthermore, advancements have been made in creating compound disinfection tablets that combine BCDMH with other disinfectants, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), to broaden the effective pH range and enhance disinfection capabilities. google.com

Optimization Strategies for Yield and Purity in Industrial Production

Achieving high yield and purity is a primary goal in the industrial production of BCDMH. Optimization strategies often focus on the post-synthesis purification stages. A patented production method highlights a multi-step purification process to elevate the product's quality for more demanding applications, such as its use as a chemical intermediate. google.com

The key steps in this optimized process include:

Initial Separation and Washing: The crude reaction material is first subjected to centrifugal spin-drying using a scraper bottom unloading centrifuge. google.com This equipment facilitates efficient separation of the solid product from the liquid reaction medium. The product is then washed with deionized water directly within the centrifuge to remove soluble impurities. google.com

Drying: The washed, wet product is dried to produce a primary dry product. google.com

Recrystallization: The crucial step for achieving high purity involves dissolving this dry product in acetone and filtering the solution. google.com Deionized water is then added to the acetone solution, causing the high-purity BCDMH to crystallize upon cooling. google.com

Final Drying: The recrystallized product is filtered and dried again to yield the final BCDMH. google.com

This purification process significantly reduces impurities, including metal ions, which is critical for intermediate-grade BCDMH. google.com The method can achieve a BCDMH content of over 99.3%, with controlled levels of bromine and chlorine. google.com

The table below summarizes the purity specifications achieved through this optimized process as detailed in the patent. google.com

| Parameter | Specification |

|---|---|

| BCDMH Content | > 99.3% |

| Bromine Content | 32.85% |

| Chlorine Content | 14.70% |

| Trichloromethane Insoluble Substance | ≤ 0.03% |

| Iron Ions (Fe) | ≤ 8 mg/kg |

| Calcium Ions (Ca) | ≤ 24 mg/kg |

Production of this compound as a Chemical Intermediate

Beyond its primary use as a disinfectant, BCDMH serves as an important chemical intermediate and oxidizing agent in various chemical syntheses. google.com When produced for this purpose, the purity requirements are significantly more stringent than for disinfectant-grade material. google.com The presence of impurities, particularly metal ions like iron and calcium, can interfere with subsequent chemical reactions. google.com

Therefore, the production of intermediate-grade BCDMH necessitates advanced purification methods, such as the acetone recrystallization process previously described. google.com This ensures a product with a high BCDMH content and minimal levels of undesirable contaminants. google.com The resulting high-purity BCDMH can then be used effectively in the pharmaceutical, agricultural, and other chemical industries where a reliable and pure oxidizing agent is required. google.com For instance, BCDMH can be used as a reagent for the reduction of certain compounds to produce elemental bromine in a laboratory setting. taylorfrancis.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Hydrolysis and Decomposition Pathways in Aqueous Media

The chemical behavior of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) in water is characterized by a series of hydrolysis and decomposition reactions that release active halogen species. These processes are fundamental to its application as a disinfectant and are influenced by various environmental factors.

When dissolved in water, this compound undergoes a spontaneous reaction with water, a process known as hydrolysis. nih.gov This reaction cleaves the nitrogen-halogen bonds, releasing hypobromous acid (HOBr) and hypochlorous acid (HOCl), while the core hydantoin (B18101) structure is converted to 5,5-dimethylhydantoin (B190458) (DMH). nih.govhaz-map.comwikipedia.org

This reaction establishes an equilibrium in the aqueous solution, providing a slow and sustained release of the active disinfecting agents, HOBr and HOCl. nih.govwikipedia.org The hypochlorous acid formed can also react with bromide ions that are generated during the disinfection process, which in turn produces more hypobromous acid. wikipedia.org

The rate of hydrolysis is influenced by pH. Research indicates that the process is faster at a neutral pH of 7 compared to more acidic or alkaline conditions. epa.gov

| pH Influence | Appears to be faster at pH 7 | epa.gov |

The role of sunlight in the degradation of BCDMH has been investigated to understand its environmental persistence. Studies submitted to the U.S. Environmental Protection Agency (EPA) indicate that sunlight does not significantly enhance the degradation of dihalohydantoins in water beyond what is observed through hydrolysis alone. epa.gov While some loss of total chlorine may be higher in solutions exposed to light compared to dark conditions, the primary degradation pathway remains hydrolysis. epa.gov For photodegradation studies, it has been noted that hydrolytic degradation can be minimized at an acidic pH of 5, making it a more suitable condition for isolating the effects of light. epa.gov

The decomposition of BCDMH in aqueous media leads to several products. The primary and most stable decomposition product is 5,5-dimethylhydantoin (DMH). nih.gov

Beyond simple hydrolysis, a secondary decomposition pathway involves the opening of the hydantoin ring. epa.gov This pathway can produce N-chloroimine acetone (B3395972), which subsequently hydrolyzes to a ketone, along with carbon dioxide, ammonia (B1221849), and chloride ions. epa.govepa.gov The formation of these ring-opened products is reportedly more significant for dichlorinated hydantoins than for BCDMH and is more prevalent at pH 5 and 7 than at pH 9. epa.gov

The ultimate fate of the primary decomposition product, 5,5-dimethylhydantoin, is of environmental interest. DMH is stable to both hydrolysis and photolysis. epa.gov It degrades very slowly in soil under both aerobic and anaerobic conditions, with a half-life estimated to be greater than one year. epa.gov Due to its stability and high water solubility, DMH is very mobile in soil. epa.gov

Table 2: Major Decomposition Products of BCDMH in Water

| Product | Formation Pathway | Source |

|---|---|---|

| Hypobromous Acid (HOBr) | Hydrolysis | nih.govwikipedia.org |

| Hypochlorous Acid (HOCl) | Hydrolysis | nih.govwikipedia.org |

| 5,5-Dimethylhydantoin (DMH) | Hydrolysis | nih.govhaz-map.com |

| N-chloroimine acetone | Ring Opening | epa.govepa.gov |

| Ketones | Ring Opening/Subsequent Hydrolysis | epa.gov |

Halogenation Reactions Mediated by this compound

In addition to its role as a disinfectant via hydrolysis, BCDMH serves as a reagent in synthetic organic chemistry, acting as a source of electrophilic halogens.

This compound functions as a halogenating agent, capable of delivering bromine and chlorine atoms to other organic molecules. haz-map.com This reactivity is characteristic of N-halo compounds, which are used for electrophilic halogenation of various substrates.

The mechanism of these reactions involves the attack of a nucleophilic center in the substrate molecule, such as the π-bond of an alkene or an electron-rich aromatic ring, on the electropositive halogen atom (bromine or chlorine) of BCDMH. masterorganicchemistry.commt.com This results in the transfer of the halogen to the substrate. Such reactions are fundamental in organic synthesis for creating carbon-halogen bonds, which are valuable intermediates for further chemical transformations. mt.com While specific examples detailing the use of BCDMH in complex organic synthesis are less common in literature than for reagents like N-Bromosuccinimide (NBS), its chemical structure provides a source for both bromination and chlorination reactions. organic-chemistry.org

Regioselectivity and Stereoselectivity in Halogenation Processes

The addition of halogens across the double and triple bonds of unsaturated systems is a cornerstone of organic synthesis. The utility of a halogenating agent is often defined by its ability to control the regioselectivity (where the halogens add) and stereoselectivity (the spatial arrangement of the added halogens). While extensive research has been conducted on similar N-halo compounds like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), specific studies detailing the regioselectivity and stereoselectivity of BCDMH are less common. However, by drawing parallels with related reagents and considering the underlying reaction mechanisms, its anticipated behavior can be elucidated.

In the halogenation of unsymmetrical alkenes, the reaction is expected to proceed through a bridged halonium ion intermediate. The initial attack of the alkene on the more electrophilic bromine atom of BCDMH would lead to the formation of a bromonium ion. The subsequent nucleophilic attack by the chloride ion would then occur at the more substituted carbon atom, following Markovnikov's rule. This is because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening of the bromonium ion.

The stereoselectivity of the halogenation is dictated by the backside attack of the nucleophile on the halonium ion, resulting in an anti-addition of the bromine and chlorine atoms across the double bond. For example, the reaction with a cyclic alkene like cyclohexene (B86901) would be expected to yield trans-1-bromo-2-chlorocyclohexane.

In the case of alkynes, the halogenation can also proceed via a bridged halonium ion, leading to the trans-dihaloalkene as the major product. The reaction of terminal alkynes is expected to be both regioselective and stereoselective, with the bromine adding to the terminal carbon and the chlorine to the internal carbon, again consistent with a Markovnikov-type addition.

Recent research on the bromochlorination of 1,3-dienes has demonstrated that the regioselectivity can be substrate-dependent, leading to either 1,2- (vicinal) or 1,4- (allyl) addition products. rsc.org While this study did not specifically employ BCDMH, it highlights the intricate factors that can influence the outcome of such reactions.

Oxidative Properties and Mechanisms of this compound

BCDMH is a potent oxidizing agent, a property that stems from its ability to release active halogen species in solution. This characteristic has been harnessed for a variety of chemical transformations.

Role as a Selective Oxidant in Chemical Transformations

The selectivity of an oxidant is crucial for the successful synthesis of complex molecules, as it allows for the transformation of a specific functional group without affecting others in the molecule. BCDMH, through the controlled release of its halogenating species, exhibits a degree of selectivity in its oxidative reactions.

In aqueous environments, BCDMH hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the primary oxidizing agents. wikipedia.orghaz-map.com The bromide ions formed as a byproduct of oxidation can be re-oxidized by hypochlorous acid, regenerating hypobromous acid in a synergistic cycle. wikipedia.org This continuous generation of the active oxidant at low concentrations contributes to the selectivity of the reactions.

The oxidative power of BCDMH can be modulated by the reaction conditions, such as the solvent and the presence of catalysts or co-reagents. This allows for a finer control over the extent of oxidation.

Oxidation of Various Organic and Inorganic Substrates

The oxidative capabilities of BCDMH and its congeners have been demonstrated in the transformation of a range of organic and inorganic substrates. While many studies have focused on the related compound DBDMH, the underlying principles of oxidation are applicable to BCDMH.

Oxidation of Alcohols: Secondary alcohols can be oxidized to ketones using N-halo hydantoins. researchgate.net The reaction likely proceeds through the formation of a hypobromite (B1234621) ester intermediate, which then undergoes elimination to yield the corresponding ketone. The oxidation of primary alcohols can be more challenging to control, as the initial aldehyde product can be further oxidized to a carboxylic acid. However, under carefully controlled conditions, it is possible to selectively obtain the aldehyde.

Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides using N-halo reagents. researchgate.net This transformation is of significant importance in medicinal chemistry and materials science. The reaction is believed to proceed via an initial electrophilic attack of the halogen on the sulfur atom, followed by hydrolysis to yield the sulfoxide (B87167). Over-oxidation to the corresponding sulfone can be a side reaction, but the use of N-halo hydantoins often allows for good control over the reaction to favor the sulfoxide product.

Below is a table summarizing the oxidation of various substrates with N-halo hydantoins, which provides an indication of the expected reactivity of BCDMH.

| Substrate | Oxidizing Agent | Product | Reference |

| Secondary Alcohols | DBDMH | Ketones | researchgate.net |

| Thiols | DBDMH | Disulfides | researchgate.net |

Catalytic Functions of this compound

Beyond its stoichiometric use as a halogenating and oxidizing agent, BCDMH and related compounds are emerging as effective catalysts in a variety of organic reactions.

Ionic Type Catalysis in Chemical Syntheses

The term "ionic type catalysis" in the context of BCDMH refers to reactions where the compound facilitates a transformation through the generation of ionic intermediates. haz-map.com This is often achieved through the in-situ generation of reactive halogen species that can act as catalysts.

A notable example of this type of catalysis is the use of DBDMH as a precatalyst in esterification and aldol (B89426) condensation reactions. nih.gov In these reactions, DBDMH is believed to react with water or an alcohol to generate hypobromous acid (HOBr). The HOBr can then protonate the carbonyl oxygen of a carboxylic acid or an aldehyde, activating it towards nucleophilic attack. This activation facilitates the formation of the ester or the aldol adduct. The catalytic cycle is completed by the regeneration of the active bromine species.

While this mechanism has been proposed for DBDMH, it is highly probable that BCDMH functions in a similar manner, given its analogous chemical structure and reactivity. The ability to generate both hypobromous and hypochlorous acids could potentially offer unique catalytic properties. The in-situ generation of these acidic species from a stable, solid precursor like BCDMH offers practical advantages in terms of handling and reaction control compared to using corrosive mineral acids directly.

Applications and Functional Mechanisms of 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Water Treatment and Disinfection Sciences

3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) is a chemical compound widely utilized for its disinfectant and biocidal properties in various water treatment applications. riverlandtrading.com When dissolved in water, it slowly releases hypochlorous acid and hypobromous acid, the active disinfecting agents. irobiocide.comariadne-hces.com This dual-halogen release mechanism contributes to its efficacy in controlling microbial growth in systems such as swimming pools, industrial cooling water, and wastewater. riverlandtrading.comirobiocide.comepa.govgoogle.com The compound is recognized for its broad-spectrum activity against bacteria, fungi, and algae. irobiocide.comwestchem.com.auargoint.co.nz

Antimicrobial Efficacy and Spectrum of Activity

BCDMH is characterized as a broad-spectrum biocide, effective against a wide range of microorganisms including bacteria, fungi, and algae. irobiocide.comwestchem.com.auwatertechinc.com Its application is prevalent in numerous industrial and recreational water systems to ensure sanitation and control microbial populations. riverlandtrading.comleachechem.com The compound's effectiveness stems from its ability to act as an oxidizing disinfectant, leveraging the properties of both bromine and chlorine for microbial inactivation. irobiocide.com

This compound functions as a potent bactericide through the release of hypobromous and hypochlorous acids, which act as strong oxidizing agents. irobiocide.comariadne-hces.com These reactive halogen species are the primary agents responsible for disinfection. The compound has demonstrated high efficacy in controlling the growth of various bacteria on surfaces within recirculating water systems. google.com

A significant challenge in water treatment is the presence of biofilms, which are complex communities of microorganisms, including bacteria like Pseudomonas aeruginosa, encased in a self-produced matrix. nih.gov BCDMH has proven effective against both free-floating (planktonic) and surface-attached (sessile) bacterial populations within biofilms. researchgate.net Research indicates that BCDMH can be significantly more effective than chlorine alone in removing biofilm and preventing its formation on heat transfer surfaces. irobiocide.com Studies on other model organisms, such as Legionella pneumophila, have shown that BCDMH can effectively reduce viable counts to undetectable levels in both planktonic and biofilm states in recirculating water. researchgate.net This ability to penetrate and disrupt biofilms is crucial for controlling persistent bacterial contamination in industrial water systems. researchgate.net

BCDMH exhibits strong fungicidal effects, making it suitable for a range of industrial and household applications. nih.gov It is registered as a fungicide for use in various water systems to control fungal growth. ariadne-hces.comwatertechinc.com The compound is effective against opportunistic fungal pathogens that can contaminate water sources. researchgate.net

Research into its fungicidal kinetics has shown that its inactivation of fungal spores follows the Chick-Watson model. researchgate.net A study on the inactivation of Aspergillus niger and Penicillium polonicum spores quantified this efficacy, demonstrating that factors such as acidic conditions and higher temperatures can enhance its performance. researchgate.net The compound's ability to damage the membrane integrity of fungal spores is a key part of its inactivation mechanism. researchgate.net BCDMH is also effective against other fungi, such as Candida albicans. nih.gov

| Fungal Species | Inactivation Rate Constant (L mg⁻¹ min⁻¹) | Reference |

|---|---|---|

| Aspergillus niger | 0.011 | researchgate.net |

| Penicillium polonicum | 0.034 | researchgate.net |

The compound is an effective algicide used to control the growth of algae in various water systems. irobiocide.comgoogle.comargoint.co.nzwatertechinc.com Its application helps prevent the proliferation of algal slimes in environments such as industrial water systems, cooling towers, and swimming pools. google.comepa.gov By releasing active bromine and chlorine, BCDMH provides sustained control of algal populations, which is essential for maintaining the clarity and quality of the water. westchem.com.au

Control of Biofouling in Recirculating Water Systems

Biofouling, the accumulation of microorganisms, algae, and other deposits on surfaces, is a major operational issue in recirculating water systems. google.com BCDMH is highly effective in controlling biofouling. riverlandtrading.comgoogle.com It works by inhibiting the growth of the biological film-forming organisms that initiate the fouling process. google.com

Its efficacy extends to controlling slime, biofilm, and general bacterial and fungal populations within industrial water systems. irobiocide.com Laboratory studies simulating cooling tower conditions have confirmed that BCDMH is equally effective against both planktonic and sessile (biofilm) bacteria. researchgate.net Field studies have further demonstrated that its use in recirculating cooling tower water can achieve and maintain effective biofouling control. envirotech.com The compound's ability to prevent biofilm formation makes it a valuable tool for maintaining the efficiency and longevity of equipment in cooling systems, heat exchangers, and other industrial settings. riverlandtrading.comirobiocide.comwestchem.com.au

Performance in Diverse Water Matrices (e.g., cooling waters, swimming pools, wastewater)

The versatility of this compound allows for its use across a wide range of water treatment scenarios. riverlandtrading.com It is particularly useful in water where high pH or high chlorine demand from organic matter or ammonia (B1221849) would otherwise reduce the effectiveness of chlorine-based disinfectants. envirotech.com

Reagent in Advanced Organic Synthesis

This compound (BCDMH) is a versatile reagent in modern organic chemistry, valued for its dual functionality as both a halogen source and an oxidizing agent. nih.govgoogle.com Its solid, crystalline nature makes it easier and safer to handle compared to gaseous halogens like bromine or chlorine. wikipedia.org The compound's reactivity stems from the two nitrogen-halogen bonds, which can selectively deliver bromine or chlorine to various organic substrates. nih.govwikipedia.org

BCDMH serves as an excellent source of both electrophilic bromine and chlorine for a variety of halogenation reactions. nih.gov It is structurally related to other N-halo hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which are known to be effective brominating agents for electron-rich aromatic compounds and for the dibromination of alkenes and alkynes. organic-chemistry.org BCDMH provides a mixed source of halogens, reacting slowly with water to release hypobromous acid and hypochlorous acid. wikipedia.orghaz-map.com This in-situ generation of reactive halogenating species is central to its function. wikipedia.org

The compound's ability to act as a halogenating agent is crucial in the synthesis of various organic intermediates. nih.gov The differential reactivity of the N-Br and N-Cl bonds allows for controlled halogenation under specific reaction conditions. This makes BCDMH a valuable tool for chemists seeking to introduce bromine or chlorine atoms into complex molecules selectively.

Beyond its role as a halogen donor, this compound is a potent oxidizing agent. google.comapolloscientific.co.uk Classified as a strong oxidizer, it can facilitate a range of synthetic transformations. epa.gov Its oxidizing power is harnessed in reactions where the removal of electrons from a substrate is required to form a new functional group. apolloscientific.co.ukresearchgate.net For instance, related N-halo reagents like DBDMH are highly effective in oxidizing thiols to disulfides and secondary alcohols to ketones. organic-chemistry.orgresearchgate.net

The mechanism of oxidation involves the transfer of a halogen atom with a positive oxidation state to the substrate, which is subsequently converted to the desired product. A Chinese patent highlights a production method that yields high-purity BCDMH specifically for use as a chemical oxidizing agent in synthesis. google.com This underscores its industrial relevance not just as a disinfectant but as a key reagent for chemical manufacturing. google.com

Table 1: Properties of this compound

This table is interactive. Click on the headers to sort the data.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₆BrClN₂O₂ | leachechem.com |

| Molecular Weight | 241.47 g/mol | leachechem.com |

| Appearance | White or off-white powder/granules/tablets | leachechem.com |

| Melting Point | 159-163 °C | leachechem.com |

| Solubility in Water | 0.15 g / 100 g at 20 °C | nih.gov |

| CAS Number | 16079-88-2 / 32718-18-6 | leachechem.com |

Other Specialized Industrial and Consumer Applications

The reactivity of this compound extends to various industrial and consumer products where its ability to release active halogens provides bleaching and disinfecting functionalities. nih.gov

BCDMH is utilized as an active ingredient in laundry bleaching formulations. nih.gov Its effectiveness stems from the gradual release of hypochlorous acid and hypobromous acid when it comes into contact with water. wikipedia.org These species are strong oxidizing agents that can decolorize stains caused by organic compounds, breaking down chromophores into smaller, colorless molecules. The controlled release mechanism ensures a sustained bleaching action throughout the wash cycle. lansenchems.com

The biocidal properties of BCDMH make it suitable for use in disinfectants designed for dental appliances. nih.gov Retainers, dentures, and other orthodontic devices can harbor microbial biofilms. The compound's ability to generate hypohalous acids in solution effectively kills bacteria and fungi, helping to sanitize these appliances and reduce the risk of oral infections. nih.gov

In the field of polymer chemistry, this compound finds application as a resin stabilizer. nih.gov Certain polymers can degrade over time due to exposure to heat, light, or other environmental factors. BCDMH can be incorporated into these materials to inhibit degradation pathways. Its function as a stabilizer is linked to its ability to scavenge free radicals or other reactive species that initiate polymer breakdown, thereby extending the material's lifespan and preserving its physical properties. nih.gov

Table 2: Summary of Specialized Applications

This table is interactive. Use the search bar to filter applications.

| Application | Functional Mechanism | Key Benefit(s) | Source(s) |

| Laundry Bleaching | Releases hypochlorous and hypobromous acids to oxidize and decolorize stains. | Sustained bleaching action, effective stain removal. | nih.gov |

| Dental Appliance Disinfection | Generates biocidal hypohalous acids to kill bacteria and fungi on surfaces. | Sanitizes appliances, reduces risk of oral infections. | nih.gov |

| Resin Stabilization | Inhibits polymer degradation pathways, possibly by scavenging free radicals. | Extends the lifespan and preserves the properties of resin materials. | nih.gov |

Environmental Fate and Ecotoxicological Research of 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Environmental Release Pathways and Distribution Models

3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) is primarily released into the environment through its application as a disinfectant and biocide for water treatment. nih.govresearchgate.netbesjournal.com Its principal uses are in the sanitation of swimming pools, spas, and hot tubs, as well as in industrial water systems such as recirculating cooling towers, air washers, and pulp and paper manufacturing. epa.govepa.govnih.govhaz-map.com These applications lead to its direct introduction into aquatic environments.

The discharge of effluent containing BCDMH and its byproducts from industrial sites is a significant pathway. Such releases are regulated, often requiring a National Pollutant Discharge Elimination System (NPDES) permit to control the amount of toxic substances introduced into lakes, streams, ponds, estuaries, and other waters. epa.gov Use in aquaculture facilities to sterilize water also contributes to its direct release into aquatic ecosystems. besjournal.com The compound is designed for controlled, slow release in water, where it dissolves and hydrolyzes to exert its biocidal effects. irobiocide.comwikipedia.org

Degradation Kinetics and Persistence in Natural Environments

Upon introduction into water, this compound is not biologically active itself but undergoes rapid hydrolysis. nih.govnih.gov This chemical reaction releases hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the actual biocidal agents responsible for its disinfectant properties. wikipedia.orgnih.govenvirotech.com The hydrolysis process involves the immediate release of bromine, while the chlorine release is slower. envirotech.com

The reaction proceeds as follows: BrClR + 2 H₂O → HOBr + HOCl + RH (where R = 5,5-dimethylhydantoin). wikipedia.org

These reactive halogen compounds are not persistent in the environment and are quickly consumed through reactions with organic matter and microorganisms. nih.gov The primary persistent metabolite of this degradation is 5,5-dimethylhydantoin (B190458) (DMH). haz-map.comnih.gov Studies on water treatment plant discharges have shown that while initial concentrations of DMH can be high, they are significantly reduced in the final effluent before chlorination. epa.gov

The degradation of BCDMH appears to occur under different mechanisms at high concentrations versus the low concentrations found in typical use scenarios. epa.gov At use-level concentrations, the main residue of concern is the dehalogenated DMH ring. epa.gov Photolysis, or degradation by sunlight, appears to have little effect on the breakdown of the active ingredients at high concentrations. epa.gov While the active halogens are short-lived, the DMH metabolite is more stable. haz-map.com

Ecotoxicity Studies in Aquatic Ecosystems

Research indicates that this compound is toxic to fish and very toxic to aquatic organisms in general. epa.govaccomn.comapolloscientific.co.uk Its impact is evaluated through various ecotoxicity studies that measure lethal and sublethal effects on different species.

Studies using zebrafish (Danio rerio) as a model organism have provided detailed insights into the developmental toxicity of BCDMH. Exposure of zebrafish embryos to the compound can induce significant developmental malformations. nih.govbesjournal.com

Key findings from zebrafish embryo toxicity studies include:

A No Observable Effects Concentration (NOEC) of 0.5 mg/L. nih.govbesjournal.com

Exposure to concentrations of 4 mg/L was sufficient to cause adverse developmental effects, including edema (in the pericardium and yolk sac), axial malformations, and reductions in both heart rate and hatching rate. nih.govresearchgate.netbesjournal.com

The 96-hour 50% lethal concentration (LC50) for zebrafish embryos was determined to be 8.10 mg/L. nih.govresearchgate.netbesjournal.com

The 50% inhibitory concentration (IC50) affecting the hatching rate was 7.37 mg/L. nih.govresearchgate.netbesjournal.com

| Endpoint | Species | Value (mg/L) | Exposure Duration |

|---|---|---|---|

| LC50 | Zebrafish (embryo) | 8.10 | 96 hours |

| LC50 | Fish (general) | 0.26 - 0.4 | 96 hours |

| IC50 (hatching rate) | Zebrafish (embryo) | 7.37 | - |

| NOEC | Zebrafish (embryo) | 0.5 | - |

| EC50 | Crustacea | 0.84 - 1.04 | 48 hours |

Other aquatic toxicity data reinforces its potential for harm:

The 96-hour LC50 for fish has been reported in the range of 0.26-0.4 mg/L. apolloscientific.co.uk

For crustaceans, the 48-hour 50% effective concentration (EC50) is between 0.84 and 1.04 mg/L. apolloscientific.co.uk

Exposure to BCDMH induces not only physical malformations but also significant biochemical and physiological stress in aquatic organisms. In adult zebrafish, histopathological analysis revealed defensive and compensatory responses to the chemical. nih.govbesjournal.com

Specific observed effects include:

Histopathological Changes: In the gills of exposed zebrafish, extreme responses included marked hyperplasia (an increase in the amount of organic tissue) of the gill epithelium with lamellar fusion and epidermal peeling. nih.govresearchgate.netbesjournal.com

Oxidative Stress: These changes in the gills after a 10-day exposure were accompanied by significantly higher catalase activity and lipid peroxidation. nih.govresearchgate.netbesjournal.com This indicates that repeated exposure could result in a significant increase in oxidative damage in the gills of zebrafish. besjournal.com

As a broad-spectrum biocide, the primary function of this compound is to disrupt and control microbial communities. irobiocide.com It is engineered to be effective against a wide range of microorganisms, including algae, bacteria, fungi, and the biofilms they form. irobiocide.comresearchgate.net Its use in industrial water systems is specifically aimed at controlling the growth of slime and preventing biofilm formation on surfaces like heat exchangers. irobiocide.com The biocidal and biofilm removal activity of BCDMH has been shown to be highly effective. researchgate.net

The efficacy of BCDMH against biofilms is particularly noteworthy, as these microbial structures are known to be inherently resistant to many biocides. researchgate.net The compound's effectiveness versus biofilm bacteria has been found to increase in the presence of ammonia (B1221849). researchgate.net While microbial communities can develop resistance to some antimicrobial agents, the strong oxidizing nature of the hypobromous and hypochlorous acids released by BCDMH presents a formidable challenge to microbial adaptation. nih.gov The mechanism of action involves electrophilic reactions with cytoplasmic constituents, leading to a broad, non-specific bactericidal effect that makes the development of resistance less likely compared to more targeted biocides. nih.gov

Effects on Microbial Community Structure and Function

Bioaccumulation and Biotransformation Potential

The potential for a chemical substance to bioaccumulate in organisms and undergo biotransformation is a critical aspect of its environmental risk assessment. For this compound (BCDMH), research into these areas has largely focused on its primary and more persistent degradation product, 5,5-dimethylhydantoin (DMH), due to the rapid hydrolysis of the parent compound in aquatic environments. epa.govhaz-map.com

The bioaccumulation potential of a substance is often indicated by its octanol-water partition coefficient (Kow), a measure of its lipophilicity. A low Kow value suggests a lower likelihood of the substance accumulating in the fatty tissues of organisms. Studies have shown that DMH has a low potential for bioaccumulation. The United States Environmental Protection Agency (EPA) has indicated that a study to test for accumulation in fish is not required for DMH, based on its Kow values which range from 0.32 to 0.40. epa.gov This low range is indicative of a substance that is not likely to concentrate significantly in aquatic life.

Table 1: Octanol-Water Partition Coefficient (Kow) of 5,5-dimethylhydantoin (DMH)

| Parameter | Value | Interpretation | Source |

|---|

The primary transformation of this compound is its initial, rapid hydrolysis in water. This abiotic degradation pathway is the most significant transformation process, yielding the more environmentally stable 5,5-dimethylhydantoin. epa.govhaz-map.com Subsequent biotic transformation of DMH within organisms appears to be minimal.

Analytical Methodologies for 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating BCDMH from its precursors, degradation products, and other related hydantoins. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of BCDMH and its metabolites, such as 5,5-dimethylhydantoin (B190458) (DMH). uncw.eduepa.gov Reversed-phase (RP) HPLC methods are commonly employed, offering simple and robust conditions for separation and quantification. sielc.comsielc.com

Method development focuses on optimizing several key parameters to achieve good selectivity, linearity, and repeatability. uncw.edu A typical RP-HPLC setup involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.comsielc.com The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive to control pH and improve peak shape. sielc.comsielc.com For standard detection, phosphoric acid is a suitable additive; however, for applications requiring compatibility with mass spectrometry, a volatile acid like formic acid is used instead. sielc.comsielc.com The use of columns with smaller particles (e.g., 3 µm) is an option for faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

These HPLC methods can be used to monitor the decomposition of BCDMH by quantifying the appearance of its primary degradation product, dimethylhydantoin (DMH). uncw.edu The analysis can differentiate between the parent compound and its non-halogenated metabolites, although specific methods may be required to distinguish between different mono-halogenated and non-halogenated hydantoins, sometimes involving a step with bisulfite during extraction. epa.gov The validation of these methods typically demonstrates excellent linearity, with correlation coefficients (R²) often exceeding 0.999. nih.govnih.gov

Table 1: Typical HPLC Parameters for 3-Bromo-1-chloro-5,5-dimethylhydantoin Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 or other reversed-phase (C18) columns. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier. sielc.comsielc.com |

| Acid Modifier | Phosphoric acid (for UV detection) or Formic acid (for MS compatibility). sielc.comsielc.com |

| Detection | UV detector, typically in the range of 210-220 nm. |

| Application | Quantification of BCDMH and its decomposition product, 5,5-dimethylhydantoin (DMH). uncw.edu |

| Scalability | Method is often scalable for preparative separation to isolate impurities. sielc.comsielc.com |

Integrating HPLC with Mass Spectrometry (MS) provides a significant enhancement in analytical capability, combining the separation power of chromatography with the high selectivity and sensitivity of mass detection. For the analysis of BCDMH, an HPLC method can be made MS-compatible by substituting non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid. sielc.comsielc.com

LC-MS/MS (tandem mass spectrometry) is a powerful technique for the definitive identification and quantification of analytes, even at very low concentrations in complex matrices. umb.edulcms.cz An electrospray ionization (ESI) source, typically operated in negative mode, is suitable for ionizing compounds like hydantoins. lcms.cz The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte. umb.edulcms.cz This approach is crucial for positively identifying degradation products and metabolites, a task for which older techniques like Thin Layer Chromatography (TLC) were considered insufficient. epa.gov The development of an LC-MS/MS method would involve optimizing instrumental parameters such as ion spray voltage and source temperature to achieve the desired sensitivity and quantification limits. umb.edu

Table 2: Illustrative LC-MS/MS Parameters for Halogenated Compound Analysis

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), often in negative mode. lcms.cz |

| Mass Analyzer | Triple Quadrupole (for MRM). |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific precursor/product ion transitions. umb.edulcms.cz |

| Mobile Phase | Must contain volatile additives (e.g., formic acid). sielc.comsielc.com |

| Application | Confirmatory identification of BCDMH and its degradation products; quantification at trace levels. umb.eduepa.gov |

Spectroscopic and Luminescence-Based Methods

Spectroscopic and luminescence techniques offer alternative and complementary approaches for analyzing BCDMH, providing structural information and enabling real-time monitoring of chemical processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, NMR can be used to confirm the identity and structure of the compound. Key features in a proton (¹H) NMR spectrum would be the signals corresponding to the two methyl groups at the C-5 position of the hydantoin (B18101) ring. In a carbon-¹³ (¹³C) NMR spectrum, signals for the methyl carbons, the quaternary C-5 carbon, and the two carbonyl carbons (C-2 and C-4) would be expected.

While BCDMH is a specific isomer (bromine at N-3, chlorine at N-1), NMR spectroscopy would be the definitive method to distinguish it from its isomer, 1-bromo-3-chloro-5,5-dimethylhydantoin. The chemical environment of the carbonyl carbons and the quaternary C-5 carbon would be subtly different in each isomer due to the differing electronegativity and size of the adjacent halogen atoms, leading to distinct chemical shifts in the ¹³C NMR spectrum. Furthermore, advanced NMR techniques could be employed to study dynamic processes such as potential interconversion or halogen exchange with other species in solution, by observing changes in the spectra over time or under different conditions.

Chemiluminescence-based methods provide a highly sensitive means of monitoring the decomposition of BCDMH in aqueous solutions. uncw.edu This technique has been developed as a complementary method to HPLC for tracking the chemical fate of BCDMH. uncw.edu The principle often involves the reaction of the analyte with a chemiluminescent reagent system, such as luminol (B1675438) and hydrogen peroxide (H₂O₂) in an alkaline medium. nih.gov The oxidizing power of the N-halamine component of BCDMH initiates a reaction that produces light, and the intensity of this luminescence is proportional to the concentration of the active compound over a specific range. uncw.edunih.gov

This method is particularly useful for monitoring the loss of the active halogen species as BCDMH decomposes. uncw.edu However, the chemiluminescence response can be influenced by the presence of other oxidizable species in the sample matrix, such as certain metal ions (e.g., iron (II), arsenic (III)), which can lead to lower readings. uncw.edu Therefore, while the HPLC method provides a more stable quantification of the hydantoin ring structure (e.g., DMH), the chemiluminescence technique offers specific insight into the availability of the active antimicrobial agent. uncw.edu The combination of both techniques provides a more complete picture of the decomposition process. uncw.edu

Titrimetric and Potentiometric Methods for Active Halogen Content

Titrimetric methods are classic, reliable analytical procedures for determining the concentration of active substances. For BCDMH, the primary application of titration is to quantify the active halogen (bromine and chlorine) content, which is directly related to its disinfecting power.

An iodometric titration is the standard method used to determine the total oxidizing halogen content in BCDMH and related halohydantoin products. epa.govgoogle.com In this procedure, the sample is dissolved in a suitable solvent and treated with an excess of potassium iodide (KI) in an acidic solution. The active bromine and chlorine in BCDMH oxidize the iodide ions (I⁻) to molecular iodine (I₂). The amount of iodine produced is then determined by titrating with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), typically using a starch solution as an indicator. The endpoint is signaled by the disappearance of the blue color of the starch-iodine complex. This method is robust and provides a direct measure of the total oxidizing capacity of the compound. epa.govgoogle.com

Potentiometric methods can also be employed for this analysis. researchgate.net Instead of a visual indicator, a potentiometer with an appropriate electrode system is used to detect the endpoint of the titration. This can improve the accuracy and precision of the analysis, especially in colored solutions. For instance, the titration of iodide with an oxidizing agent like a halohydantoin can be monitored potentiometrically. researchgate.net Alternatively, after combustion of the sample to convert all halogens to halide ions, a potentiometric titration with silver nitrate (B79036) can determine the total amount of chloride and bromide present. electronics.org

Table 3: General Steps for Iodometric Titration of Active Halogen Content

| Step | Procedure |

|---|---|

| 1. Sample Preparation | A precisely weighed amount of the BCDMH sample is dissolved in an appropriate solvent. |

| 2. Reaction | An excess of potassium iodide (KI) solution and acid are added to the sample solution. BCDMH oxidizes the iodide to iodine. |

| 3. Titration | The liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. |

| 4. Endpoint Detection | A few drops of starch indicator are added near the endpoint. The titration is complete when the blue starch-iodine complex color disappears. |

| 5. Calculation | The active halogen content is calculated based on the volume and concentration of the sodium thiosulfate titrant used. |

Validation and Application of Analytical Methods in Complex Sample Matrices

The effective use of this compound (BCDMH) as a disinfectant in complex environments such as swimming pools, spas, and industrial wastewater necessitates the development of robust and validated analytical methods for its quantification. researchgate.net These complex sample matrices contain a wide variety of organic and inorganic substances that can interfere with analytical measurements, leading to inaccurate results. Therefore, rigorous method validation is essential to ensure that the analytical procedure is suitable for its intended purpose, providing reliable data on the concentration and fate of BCDMH.

The validation of an analytical method confirms its performance, consistency, and reliability. Key parameters evaluated include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For complex aqueous samples, matrix effects—the alteration of an analytical signal by co-extracted substances—are a significant challenge. doaj.orgnih.gov These effects can cause signal suppression or enhancement, complicating accurate quantification. Consequently, method development often involves matrix-matched calibration or standard addition techniques to compensate for these interferences. umb.edu

While specific, publicly available validation studies exclusively for this compound in complex matrices are limited, the principles and performance of methods for other related disinfection by-products (DBPs) in similar environments provide a clear framework. High-Performance Liquid Chromatography (HPLC) has been identified as a suitable technique for the analysis of BCDMH and its primary degradation product, 5,5-dimethylhydantoin. uncw.eduepa.gov Furthermore, advanced techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the trace-level quantification of various classes of DBPs in challenging matrices like wastewater and treated drinking water. umb.edukromat.hu

Research into swimming pool water has identified over 100 different DBPs, underscoring the chemical complexity of this matrix and the need for highly selective and sensitive analytical methods. nih.gov The validation data from methods developed for these analogous compounds illustrate the performance characteristics required for reliable monitoring.

The following tables present typical validation and performance data from analytical methods developed for various disinfection by-products in complex aqueous matrices. This data serves as an illustrative example of the performance metrics expected for a validated method for this compound.

Table 1: Illustrative Performance of a GC-MS/MS Method for Various Disinfection By-Products in Water

This table shows typical method detection limits and recovery percentages in different water matrices, demonstrating the impact of matrix complexity.

| Analyte Class | Compound Example | Method Detection Limit (MDL) (ng/L) in Ultrapure Water | Recovery in Ultrapure Water (%) | Recovery in Secondary Wastewater Effluent (%) |

| Haloacetonitriles | Dichloroacetonitrile | 2.0 | 95 | 83 |

| Halonitromethanes | Dichloronitromethane | 3.1 | 104 | 73 |

| Haloacetamides | Dichloroacetamide | 4.8 | 88 | 75 |

| Haloketones | 1,1-Dichloropropanone | 2.5 | 92 | 80 |

Data is illustrative and based on findings for various disinfection by-products in wastewater. kromat.huscholaris.ca

Table 2: Illustrative Validation Parameters for an SPE-LC-MS/MS Method for Halo-benzoquinones in Treated Water

This table details key validation parameters, including recovery from the sample preparation step (Solid-Phase Extraction), detection and quantification limits, and precision.

| Compound Example | SPE Recovery (%) | LOD (ng/mL) | LOQ (ng/L) | Precision (RSD, %) |

| Dichloro-benzoquinone | 84 ± 1 | 1.0 | 3 | 1 |

| Dibromo-benzoquinone | 78 ± 3 | 0.5 | 1 | 4 |

| Trichloro-benzoquinone | 59 ± 9 | 1.7 | 6 | 15 |

Data is illustrative and based on findings for haloquinone (B1663269) disinfection by-products. umb.edu The Limit of Detection (LOD) refers to the instrumental limit without sample pre-concentration, while the Limit of Quantification (LOQ) applies to the complete method for water samples.

The application of such validated methods is critical for several reasons. In recreational water management, it allows for the precise monitoring of the active disinfectant (BCDMH) to ensure microbial control while tracking the formation of its degradation products and other DBPs. nih.gov In industrial settings and for the treatment of combined sewer overflows, these methods are vital for process control and for assessing the environmental impact of discharged water. researchgate.net The development of complementary HPLC and chemiluminescence methods to monitor BCDMH decomposition in simulated well-water highlights the application of these techniques to study its chemical fate under various environmental conditions. uncw.edu Ultimately, the validation and application of these analytical methodologies provide the necessary quality assurance for monitoring the efficacy and environmental presence of this compound in complex real-world scenarios.

Toxicological Research and Health Implications of 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Mechanisms of Mammalian Toxicity

The mammalian toxicity of 3-bromo-1-chloro-5,5-dimethylhydantoin is primarily attributed to its strong oxidizing and corrosive properties. When it comes into contact with water, it slowly releases hypochlorous acid and hypobromous acid. apolloscientific.co.uk These acids are the active biocidal agents responsible for its disinfectant properties, but they also contribute to its toxic effects. The corrosive nature of this compound can cause severe damage to tissues upon contact. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. federalregister.govepa.gov Ingestion of this compound can also be harmful. federalregister.govepa.gov

Dermal and Ocular Irritation and Corrosivity Studies

This compound is recognized as a significant skin and eye irritant and is corrosive. federalregister.govepa.gov Contact with the skin can lead to severe burns. federalregister.govnih.gov Studies on rabbits have demonstrated its potential to cause severe skin and eye damage. federalregister.govepa.govnih.gov In one study, the application of the substance to rabbit skin resulted in severe irritation. federalregister.govepa.gov Similarly, instillation into the eyes of rabbits caused significant irritation. researchgate.net The compound is classified as a substance that causes severe skin burns and eye damage. nih.gov

The table below summarizes findings from dermal and ocular irritation studies.

| Test Animal | Exposure Route | Observation | Reference |

| Rabbit | Dermal | Severely irritating | federalregister.govepa.gov |

| Rabbit | Ocular | Mild to significant irritation | researchgate.net |

Respiratory System Effects and Inhalation Toxicity

Inhalation of this compound dust or aerosols can lead to significant adverse effects on the respiratory system. It is reported to be irritating to the nose and throat. epa.gov More severe exposures can cause corrosive injuries to the upper respiratory tract and lungs. federalregister.govepa.gov In some cases, inhalation may result in chemical pneumonitis and pulmonary edema. haz-map.com The acute toxicity of halohydantoins, including this compound, is more significant via the inhalation route compared to oral or dermal exposure. nih.gov The 4-hour lethal concentration (LC50) in rats has been determined to be 1,880 mg/m³. haz-map.com

Allergic Contact Dermatitis and Sensitization Potential

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis. federalregister.govepa.gov This has been particularly documented in the context of its use as a disinfectant in swimming pools and spas. A study involving patients with dermatitis associated with swimming pools disinfected with this compound found that all ten patients showed a positive patch test reaction. In one case of occupational relevance, a positive reaction was observed even at a very low concentration. These findings suggest that contact allergy to this compound should be considered in cases of swimming pool-associated dermatitis.

Comparative Toxicological Assessments with Related Compounds (e.g., Dimethylhydantoin, Diphenylhydantoin)

For the toxicological assessment of halohydantoins like this compound, toxicity data from its persistent metabolite, 5,5-dimethylhydantoin (B190458), is often utilized. federalregister.govepa.gov Animal studies on 5,5-dimethylhydantoin have generally shown non-specific toxicity at high doses. federalregister.govepa.gov The acute toxicity of 5,5-dimethylhydantoin is low by oral and dermal routes. nih.gov

A direct comparative toxicological assessment between this compound and diphenylhydantoin was not found in the reviewed literature.

Occupational and Environmental Exposure Risk Characterization

Occupational exposure to this compound can occur during its use as a germicide and fungicide in water treatment for industrial purposes, swimming pools, spas, and hot tubs. federalregister.govepa.govhaz-map.com It is also used as a disinfectant, halogenating agent, and selective oxidant, which can present exposure risks in industrial settings. federalregister.govepa.govhaz-map.com Workers handling this compound should be aware of its corrosive nature and potential for causing skin and eye damage, respiratory irritation, and allergic contact dermatitis. federalregister.govepa.govepa.govnih.gov

Environmental exposure is also a concern due to its use in water treatment. federalregister.govepa.govhaz-map.com The compound is very toxic to aquatic life. nih.gov Studies on zebrafish have shown that it can induce developmental malformations at concentrations as low as 4 mg/L. The 96-hour 50% lethal concentration (LC50) for zebrafish embryos was found to be 8.10 mg/L. These findings highlight the potential environmental risks associated with the release of this compound into aquatic ecosystems.

Regulatory Frameworks and Environmental Policy Research Pertaining to 3 Bromo 1 Chloro 5,5 Dimethylhydantoin

Analysis of International and National Regulatory Status

The regulation of BCDMH varies by jurisdiction, reflecting different legislative frameworks for pesticides, biocides, and chemical substances. Key examples from North America, Europe, and Australia illustrate the global approach to managing this compound.

United States: In the United States, BCDMH is primarily regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.govcloudfront.net As a disinfectant used to control microbial growth in water systems, it is classified as a pesticide and must be registered with the EPA before it can be sold or distributed. regulations.govepa.gov The EPA conducts periodic reviews of registered pesticides to ensure they meet current scientific and regulatory standards.

The halohydantoin class of chemicals, including BCDMH, has undergone the EPA's Reregistration Eligibility Decision (RED) process. epa.govepa.gov A RED is a determination by the EPA that a pesticide is eligible for reregistration, provided that risk mitigation measures are implemented and labels are amended accordingly. epa.govepa.gov The EPA's 2007 RED for halohydantoins concluded that these chemicals were eligible for reregistration with the implementation of specified label changes. epa.gov More recently, the EPA's registration review process, which re-evaluates registered pesticides every 15 years, has continued to assess the halohydantoins, leading to an Interim Decision in 2021. regulations.govcanada.ca This decision included requirements for label amendments, such as removing the outdoor swimming pool use for products containing bromine, to address risks associated with the formation of byproducts like bromate. regulations.gov

For its use in drinking water treatment, while the EPA has not established a specific Maximum Contaminant Level (MCL) for BCDMH under the Safe Drinking Water Act (SDWA), products must comply with standards like NSF/ANSI 60, which certifies the safety of chemicals used in drinking water treatment. cloudfront.netepa.gov

European Union: In the European Union (EU), BCDMH is regulated under two key pieces of legislation: the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006, and the Biocidal Products Regulation (BPR) (EU) No 528/2012. Under REACH, manufacturers and importers must register substances like BCDMH with the European Chemicals Agency (ECHA). europa.eu

The BPR governs the placing on the market and use of biocidal products. ctgb.nl BCDMH must be approved as an active substance for specific product types (e.g., disinfectants) before biocidal products containing it can be authorized at the national or EU level. Furthermore, BCDMH has a harmonized classification and labeling (CLH) under the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008. europa.eunih.gov Its harmonized classification includes being an oxidizer, harmful if swallowed, causing severe skin burns and eye damage, and being very toxic to aquatic life. europa.eunih.gov

Canada: Health Canada's Pest Management Regulatory Agency (PMRA) is responsible for regulating pesticides, including water disinfectants like BCDMH. publications.gc.ca While Health Canada establishes the Guidelines for Canadian Drinking Water Quality, specific guidelines for the halohydantoin class of chemicals have not been established. cloudfront.netcanada.cawcwc.ca The focus of Canadian drinking water guidelines for disinfectants is typically on maintaining an effective residual concentration (like free chlorine) and controlling disinfection by-products, rather than setting limits for the parent disinfectant compound itself. canada.cacanada.ca

Australia: In Australia, BCDMH is classified as a dangerous good for transport by the Australian Dangerous Goods Code and as hazardous according to the Globally Harmonised System (GHS) as implemented by Safe Work Australia. agentsales.com.au Its use as a processing aid in the food industry, specifically for sanitizing water to wash fruits and vegetables, is regulated by Food Standards Australia New Zealand (FSANZ). foodstandards.gov.au An application to permit BCDMH as a processing aid was evaluated by FSANZ, which concluded that its use is technologically justified and poses no significant risk to public health and safety under the proposed conditions. foodstandards.gov.aufoodstandards.gov.au

Risk Assessment Methodologies and Regulatory Compliance

Regulatory decisions regarding BCDMH are underpinned by scientific risk assessments that evaluate potential hazards and exposures to humans and the environment. These methodologies are standardized within regulatory frameworks to ensure consistency and rigor.

The fundamental principle of risk assessment involves three steps: hazard identification, exposure assessment, and risk characterization. ecomundo.eu

Hazard Identification: This step involves identifying the intrinsic adverse effects of a substance. For BCDMH, this includes evaluating its potential for acute toxicity, skin and eye irritation, skin sensitization, and long-term effects. haz-map.combund.de A key aspect of the hazard assessment for halohydantoins is that they rapidly decompose in water. haz-map.com Therefore, risk assessments often focus on the persistent metabolites, such as 5,5-dimethylhydantoin (B190458) (DMH), which are used as surrogates for evaluating systemic toxicity. epa.govhaz-map.com The active biocidal agents formed, hypobromous acid and hypochlorous acid, are also considered. haz-map.com

Exposure Assessment: This stage estimates the amount of a substance that humans or environmental compartments are exposed to. For biocides, this involves developing exposure scenarios for different uses (e.g., industrial water treatment, residential pools) and populations (e.g., occupational workers, the general public). toxminds.com Models like the ECHA's Emission Scenario Documents (ESDs) or ConsExpo are used to estimate exposure levels for various product types and uses. ecomundo.eu

Risk Characterization: This final step integrates the hazard and exposure information to determine the likelihood of adverse effects. The risk is often expressed as a Risk Characterization Ratio (RCR), which compares the estimated exposure to a derived safe level, such as an Acceptable Exposure Level (AEL). bund.detoxminds.com If the RCR is below a certain threshold (typically 1), the risk is generally considered to be adequately controlled.

Regulatory compliance requires manufacturers to submit extensive data dossiers to authorities. For biocides, this includes a core data set covering physical-chemical properties, efficacy, toxicological effects, and environmental fate and behavior. ctgb.nl Additional data may be required based on the substance's properties and use patterns. ctgb.nl For example, the EPA requires data on hydrolysis and aqueous photolysis for products intended for outdoor use. epa.gov

Development of Environmental Quality Standards and Monitoring Strategies

The establishment of Environmental Quality Standards (EQS) is a common regulatory tool to protect surface waters from chemical pollution. An EQS is the concentration of a pollutant that should not be exceeded in an environmental compartment to protect aquatic ecosystems and human health. europa.eu

Currently, specific, legally binding EQS for BCDMH in surface water have not been widely established. Regulatory bodies like the US EPA and Health Canada have not set drinking water limits for BCDMH itself. cloudfront.net Instead, regulations for drinking water disinfection focus on ensuring the effectiveness of the treatment process (e.g., achieving a certain log inactivation of pathogens) and controlling the levels of regulated disinfection by-products (DBPs) like trihalomethanes and haloacetic acids. epa.gov

The EU's Water Framework Directive (WFD) provides a framework for setting EQS for "priority substances," but BCDMH is not currently designated as such. europa.eu The directive does, however, establish a "watch list" mechanism to gather EU-wide monitoring data for substances that could pose a future risk, which may inform their future prioritization. europa.eu

Monitoring strategies for disinfectants like BCDMH are often indirect. Given that the parent compound degrades rapidly in water, environmental monitoring may focus on:

Disinfectant Residuals: In treated water systems (pools, drinking water), monitoring typically involves measuring the residual levels of the active halogens (free and total chlorine/bromine) to ensure they are within an effective and safe range. ok.gov

Degradation Products: Monitoring for the more persistent degradation product, 5,5-dimethylhydantoin (DMH), could provide an indication of the historical use and environmental loading of the parent compounds.